molecular formula C15H14N2O2S B2639542 (2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide CAS No. 1396892-81-1

(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide

Cat. No.: B2639542
CAS No.: 1396892-81-1
M. Wt: 286.35
InChI Key: VZXJWABAXYYAIO-VOTSOKGWSA-N
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Description

(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrano-thiazole ring, and a prop-2-enamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenylacetic acid derivative with a thiazole precursor, followed by cyclization to form the pyrano-thiazole ring. The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction under specific conditions, such as the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which (2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(7-6-11-4-2-1-3-5-11)17-15-16-12-8-9-19-10-13(12)20-15/h1-7H,8-10H2,(H,16,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXJWABAXYYAIO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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